molecular formula C19H23NO4S2 B12132824 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B12132824
M. Wt: 393.5 g/mol
InChI Key: JTMWDYBNZZPFML-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound featuring a benzamide core substituted with a propoxy group and a thiophen-2-ylmethyl group The presence of a dioxidotetrahydrothiophenyl moiety adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 3-propoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with thiophen-2-ylmethylamine to yield 3-propoxy-N-(thiophen-2-ylmethyl)benzamide.

    Introduction of the Dioxidotetrahydrothiophenyl Group: The next step involves the introduction of the dioxidotetrahydrothiophenyl group. This can be done by oxidizing tetrahydrothiophene to its dioxide form using an oxidizing agent such as hydrogen peroxide. The resulting dioxidotetrahydrothiophene is then reacted with the previously synthesized benzamide derivative under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure could contribute to the design of advanced polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The dioxidotetrahydrothiophenyl group can interact with sulfur-containing enzymes, potentially inhibiting their activity. The benzamide core can interact with various receptors or enzymes, modulating their function. The propoxy and thiophen-2-ylmethyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(thiophen-2-ylmethyl)benzamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy and ethoxy analogs, the propoxy derivative may exhibit different pharmacokinetic properties, such as improved solubility or metabolic stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C19H23NO4S2

Molecular Weight

393.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H23NO4S2/c1-2-9-24-17-6-3-5-15(12-17)19(21)20(13-18-7-4-10-25-18)16-8-11-26(22,23)14-16/h3-7,10,12,16H,2,8-9,11,13-14H2,1H3

InChI Key

JTMWDYBNZZPFML-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3

Origin of Product

United States

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